molecular formula C13H8ClFN4S B2692549 5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1208478-38-9

5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2692549
CAS No.: 1208478-38-9
M. Wt: 306.74
InChI Key: WGBKWXGDVMKKRG-UHFFFAOYSA-N
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Description

5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that combines a pyrimidine ring with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent such as ethanol . The reaction conditions are generally mild, making it a preferred method for synthesizing thiazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-2-1-3-8(15)4-7/h1-6H,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBKWXGDVMKKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(S2)C3=NC(=NC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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